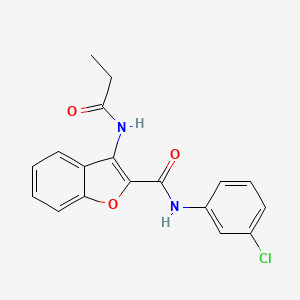

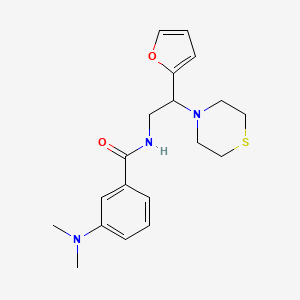

![molecular formula C9H14N2S B2515136 4-Methyl-2-[(pyrrolidin-3-yl)methyl]-1,3-thiazole CAS No. 1521112-55-9](/img/structure/B2515136.png)

4-Methyl-2-[(pyrrolidin-3-yl)methyl]-1,3-thiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "4-Methyl-2-[(pyrrolidin-3-yl)methyl]-1,3-thiazole" is a heterocyclic molecule that contains a thiazole ring, a common structural motif in various chemical compounds with diverse biological activities. Thiazole derivatives are known for their antimicrobial, antioxidant, and electrochromic properties, as well as their utility in various chemical reactions and transformations .

Synthesis Analysis

The synthesis of thiazole derivatives often involves cyclization reactions and can yield a variety of functionalized compounds. For instance, the synthesis of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives involves cyclization of methyl 1-(benzoylcarbamothioyl)-5,5-diphenylpyrrolidine-2-carboxylates with 2-bromo-1-(4-substituted phenyl)ethanones . Similarly, the synthesis of 4-Amino-5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol involves a multi-step reaction sequence, which can further react with various aromatic aldehydes to yield thiazolidinones .

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be characterized using spectroscopic methods such as FTIR, NMR, and X-ray diffraction studies. For example, the stereochemistry of certain thiazole derivatives has been characterized by single crystal X-ray diffraction . Additionally, the importance of intramolecular hydrogen bonding in the conformational properties of thiadiazol-pyrrolidin-2-ol bearing species has been highlighted, which can significantly influence the stability and reactivity of these molecules .

Chemical Reactions Analysis

Thiazole derivatives participate in various chemical reactions, including cycloadditions and transformations. For instance, pyrrolo[1,2-c]thiazoles can act as thiocarbonyl ylides in cycloadditions to electron-deficient alkenes . The kinetics and mechanism of transformation reactions of thiazole derivatives have also been studied, revealing insights into the reaction pathways and the influence of different catalytic conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as their acid dissociation constants and electrochromic properties, are of significant interest. The acid dissociation constants of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives have been determined, which is important for understanding their chemical behavior . Additionally, thiazole derivatives have been explored for their electrochromic properties, with some showing promising results for applications in electrochromic devices .

Case Studies

In terms of case studies, thiazole derivatives have been evaluated for their antimicrobial activity, with some compounds showing interesting activity against bacterial strains such as A. baumannii and M. tuberculosis . Furthermore, their antioxidant potential has been assessed using assays like DPPH scavenging, and the relationship between their structure and activity has been explored through DFT calculations and molecular docking studies .

Scientific Research Applications

Antitumor Activity : A study by Carbone et al. (2013) describes the synthesis of new nortopsentin analogues, including derivatives of 1,3-thiazole, which showed significant antitumor activity in experimental models of diffuse malignant peritoneal mesothelioma, a rare and fatal disease. These compounds acted as cyclin-dependent kinase 1 inhibitors and induced apoptosis in tumor cells (Carbone et al., 2013).

Anticancer Agents : Ivasechko et al. (2022) developed novel pyridine-thiazole hybrid molecules with high antiproliferative activity against various cancer cell lines. These compounds showed selective cytotoxicity towards cancer cells and potential as anticancer agents (Ivasechko et al., 2022).

Metal Complex Synthesis : Menzel et al. (2010) reported the synthesis of novel ligands combining azaheterocycles with a thiazole subunit, including 4-methyl-2-pyridine-2-yl-1,3-thiazole. These ligands were used to create new ruthenium complexes, showcasing the potential of thiazole derivatives in inorganic chemistry (Menzel et al., 2010).

Antimicrobial Activity : Nural et al. (2018) synthesized polysubstituted methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives, which exhibited significant antibacterial activity against various bacterial strains, including Mycobacterium tuberculosis. This highlights the potential of thiazole derivatives in developing new antimycobacterial agents (Nural et al., 2018).

Antioxidant Agents : Hossan (2020) explored the antioxidant activity of 4-methyl-5-(phenylarylazo)thiazol-2-yl derivatives. These compounds were tested for their efficacy against oxidative stress, indicating their potential as antioxidant agents (Hossan, 2020).

Safety and Hazards

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

properties

IUPAC Name |

4-methyl-2-(pyrrolidin-3-ylmethyl)-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2S/c1-7-6-12-9(11-7)4-8-2-3-10-5-8/h6,8,10H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZYKQHBMSLPRCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)CC2CCNC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

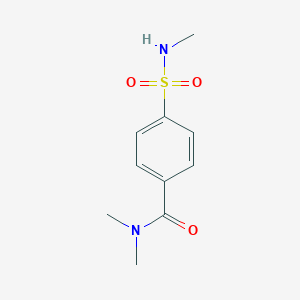

![N-(3,4-difluorophenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2515055.png)

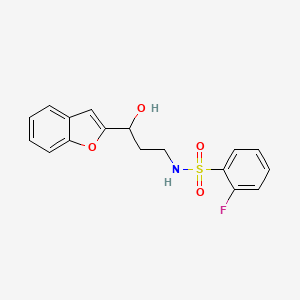

![2-Bicyclo[2.1.1]hexanylmethanamine](/img/structure/B2515060.png)

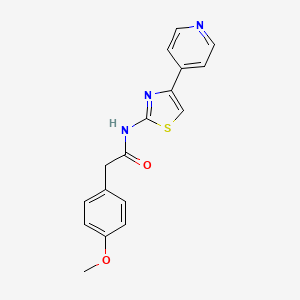

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2515063.png)

![1-Spiro[3,4-dihydrochromene-2,3'-piperidine]-1'-ylprop-2-en-1-one](/img/structure/B2515071.png)

![2-(3-methylphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2515072.png)

![N-(4-(azepan-1-yl)but-2-yn-1-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2515076.png)